Fluanisone

Catalog No.
S528098
CAS No.
1480-19-9
M.F
C21H25FN2O2
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluanisone

CAS Number

1480-19-9

Product Name

Fluanisone

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3

InChI Key

IRYFCWPNDIUQOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

fluanisone, fluanisone dihydrochloride, fluanisone monohydrochloride, haloanisone, haloanizone

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Description

The exact mass of the compound Fluanisone is 356.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Fluanisone is a synthetic compound classified as a butyrophenone, primarily recognized for its antipsychotic properties. Its chemical structure is characterized by the formula C21H25FN2O2C_{21}H_{25}FN_{2}O_{2} and an IUPAC name of 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one. Fluanisone is notable for its unique combination of a piperazine moiety and a fluorophenyl group, which contribute to its pharmacological activity. This compound is primarily used in the treatment of schizophrenia and mania, where it functions as a neuroleptic agent by modulating neurotransmitter activity in the central nervous system .

The exact mechanism by which Fluanisone exerts its antipsychotic effect is still under investigation. However, it is believed to work by blocking dopamine D2 receptors in the brain, a mechanism shared by other typical antipsychotics []. This action helps regulate dopamine neurotransmission, which is often dysregulated in schizophrenia and mania.

Due to its psychoactive properties, Fluanisone can cause drowsiness, dizziness, and other side effects []. Limited data is available on its specific toxicity levels. As with any medication, it is crucial to consult a healthcare professional before using Fluanisone.

Typical of its functional groups. Key reactions include:

  • Oxidation: Fluanisone can be oxidized to produce corresponding ketones or carboxylic acids, which may alter its biological activity .
  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, potentially leading to derivatives with modified pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, fluanisone may undergo hydrolysis, affecting its stability and efficacy .

Fluanisone exhibits significant biological activity primarily through its action on the central nervous system. It interacts with various neurotransmitter systems:

  • Dopaminergic System: Fluanisone acts as an antagonist at dopamine receptors, particularly the D2 subtype, which is crucial for its antipsychotic effects.
  • Serotonergic System: It also influences serotonin receptors, notably the 5-hydroxytryptamine receptor 2A, contributing to mood regulation and anxiety responses .
  • Side Effects: While effective, fluanisone can induce extrapyramidal symptoms such as muscle rigidity and tremors, especially at high doses .

The synthesis of fluanisone typically involves multi-step organic reactions. A notable method includes:

  • Formation of Piperazine Derivative: Starting with a piperazine compound, a methoxyphenyl group is introduced through nucleophilic substitution.
  • Butyrophenone Formation: The piperazine derivative is then reacted with a fluorophenyl ketone to yield fluanisone.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels .

This process has been optimized to enhance yield and reduce reaction time.

Fluanisone is primarily used in clinical settings for:

  • Treatment of Psychotic Disorders: It is effective in managing symptoms of schizophrenia and acute mania.
  • Anesthetic Protocols: Fluanisone has been utilized in combination with opioids for neuroleptanalgesia during surgical procedures .
  • Research

Fluanisone's interactions with other medications have been extensively studied:

  • Central Nervous System Depressants: Co-administration with benzodiazepines can enhance CNS depression, necessitating careful monitoring .
  • Opioids: When used alongside opioids like fentanyl, fluanisone can provide effective analgesia while requiring adjustments to avoid excessive sedation .
  • Drug Metabolism: Studies indicate that fluanisone may influence the metabolism of other drugs through cytochrome P450 enzyme interactions.

Fluanisone shares structural and functional similarities with several other compounds within the butyrophenone class. Notable similar compounds include:

Compound NameStructure TypeKey Features
HaloperidolButyrophenoneStrong D2 receptor antagonist
DroperidolButyrophenoneUsed in anesthesia; less sedative effects
RisperidoneBenzisoxazoleAtypical antipsychotic; broader receptor profile
OlanzapineThienobenzodiazepineAtypical antipsychotic; serotonin-dopamine activity

Uniqueness of Fluanisone

Fluanisone stands out due to its specific combination of piperazine and fluorophenyl groups, which enhance its affinity for both dopamine and serotonin receptors. This dual action may contribute to its efficacy in treating complex psychiatric conditions while also presenting unique side effect profiles compared to other antipsychotics.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

356.19000621 g/mol

Monoisotopic Mass

356.19000621 g/mol

Heavy Atom Count

26

LogP

3.6 (LogP)

Appearance

Solid powder

Melting Point

68.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D0W98U1I4

Related CAS

17160-71-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD09 - Fluanisone

Other CAS

1480-19-9

Wikipedia

Fluanisone

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
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2: Inoue M, Ates N, Vossen JM, Coenen AM. Effects of the neuroleptanalgesic fentanyl-fluanisone (Hypnorm) on spike-wave discharges in epileptic rats. Pharmacol Biochem Behav. 1994 Jun;48(2):547-51. PubMed PMID: 8090830.
3: Flecknell PA, Liles JH, Wootton R. Reversal of fentanyl/fluanisone neuroleptanalgesia in the rabbit using mixed agonist/antagonist opioids. Lab Anim. 1989 Apr;23(2):147-55. PubMed PMID: 2709794.
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7: Jong WM, Zuurbier CJ, De Winter RJ, Van Den Heuvel DA, Reitsma PH, Ten Cate H, Ince C. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice. Contemp Top Lab Anim Sci. 2002 May;41(3):28-32. PubMed PMID: 12051657.
8: Wingerter J. [Use of Fluanisone in the EEG laboratory in current practice]. Encephale. 1967 Mar-Apr;56(2):151-65. French. PubMed PMID: 4383430.
9: Skolleborg KC, Grönbech JE, Grong K, Abyholm FE, Lekven J. Distribution of cardiac output during pentobarbital versus midazolam/fentanyl/fluanisone anaesthesia in the rat. Lab Anim. 1990 Jul;24(3):221-7. PubMed PMID: 2144326.
10: Sharp PS, Shaw K, Boorman L, Harris S, Kennerley AJ, Azzouz M, Berwick J. Comparison of stimulus-evoked cerebral hemodynamics in the awake mouse and under a novel anesthetic regime. Sci Rep. 2015 Jul 28;5:12621. doi: 10.1038/srep12621. Erratum in: Sci Rep. 2015;5:14890. PubMed PMID: 26218081; PubMed Central PMCID: PMC4517464.
11: Clowry GJ, Flecknell PA. The successful use of fentanyl/fluanisone ('Hypnorm') as an anaesthetic for intracranial surgery in neonatal rats. Lab Anim. 2000 Jul;34(3):260-4. PubMed PMID: 11037119.
12: Wolfensohn SE. Use of medetomidine-fentanyl-fluanisone combinations in the badger. Vet Rec. 1992 Jan 11;130(2):34-6. PubMed PMID: 1347435.
13: Carter AM. Acid-base status of pregnant guinea pigs during neuroleptanalgesia with diazepam and fentanyl-fluanisone. Lab Anim. 1983 Apr;17(2):114-7. PubMed PMID: 6865317.
14: Antunes LM, Roughan JV, Flecknell PA. Evaluation of auditory evoked potentials to predict depth of anaesthesia during fentanyl/fluanisone-midazolam anaesthesia in rats. Vet Anaesth Analg. 2001 Oct;28(4):196-203. doi: 10.1046/j.1467-2987.2001.00059.x. Epub 2016 Nov 15. PubMed PMID: 28404244.
15: Quaglio MP, Bellini AM. A gas chromatographic method for the determination of fluanisone, moperone, aceperone and pipamperone in human plasma. Farmaco Prat. 1981 Apr;36(4):204-14. PubMed PMID: 6112157.
16: West CD, Green CJ. The sedative effects of climazolam and climazolam with fentanyl-fluanisone in rats (Rattus norvegicus). Lab Anim. 1987 Apr;21(2):143-8. PubMed PMID: 3496489.
17: Labat J, Fournier A, Gardey P, Guelain J. [Pharmacodynamic activation of the electroencephalogram: place of fluanisone]. Rev Corps Sante Armees Terre Mer Air. 1969 Aug;10(4):429-43. French. PubMed PMID: 4245981.
18: Naess V, Fosse RT, Hofstad T. A possible effect on the Shwartzman reaction in the rabbit caused by fentanyl-fluanisone tranquillization. Lab Anim. 1986 Oct;20(4):304-6. PubMed PMID: 3773435.
19: Robert G. [Comparative trials on sultopride and fluanisone]. Encephale. 1978;4(2):145-161. French. PubMed PMID: 28939.
20: Hayton SM, Kriss A, Muller DP. Comparison of the effects of four anaesthetic agents on somatosensory evoked potentials in the rat. Lab Anim. 1999 Jul;33(3):243-51. PubMed PMID: 10780843.

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